1-(3-Chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-15-7-8-16(13-17(15)23)26-21(27)14-19(22(26)28)25-11-9-24(10-12-25)18-5-3-4-6-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNBBNNTQFUOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound belonging to the class of pyrrolidine derivatives. This compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H23ClN6O
- Molecular Weight : 434.9 g/mol
- IUPAC Name : this compound
- InChI Key : UVKXBIPSWFDWEL-UHFFFAOYSA-N
The compound features a pyrrolidine ring substituted with various functional groups, including a chloro group, a methyl group, and a piperazine moiety. These substituents contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : It has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. The inhibition of cyclin-dependent kinases (CDKs) is particularly significant as it leads to cell cycle arrest and apoptosis in cancer cells .
- Neuropharmacological Effects : The compound exhibits potential antidepressant and anxiolytic effects through its interaction with serotonin and dopamine receptors. Studies indicate that it may enhance neurotransmitter signaling, contributing to mood regulation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Here are some highlighted findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | Similar piperazine and pyrrolidine structure | Antidepressant effects |
| 1-(3-Chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine | Lacks methyl group; retains chlorophenyl | Anticonvulsant activity |
| 1-(4-Chlorophenyl)-3-[4-(methylpiperazin-1-yl)]pyrrolidine | Piperazine replaced with methylpiperazine | Neuroprotective properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
- Neuropharmacological Studies : Research focusing on the antidepressant effects revealed that the compound enhances serotonin levels in the synaptic cleft by inhibiting serotonin reuptake transporters. This leads to improved mood and reduced anxiety symptoms in preclinical models.
- Receptor Binding Affinity : Interaction studies have shown that this compound binds effectively to serotonin (5-HT) receptors and dopamine receptors, indicating its potential use in treating mood disorders .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-chloro-4-methylphenyl group distinguishes it from analogs with simpler chlorophenyl or chlorobenzyl substituents (e.g., ).
- The 2-methoxyphenyl-piperazine moiety is a recurring feature in anticonvulsant-active compounds, as seen in N-[{4-(2-methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione (ED50 = 33.64 mg/kg in MES tests) .
Pharmacological Profiles of Analogues
Anticonvulsant Activity
- N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (Figure 47 in ) demonstrated potent anticonvulsant activity (ED50 = 14.18 mg/kg in MES tests), attributed to dual 5-HT1A receptor and serotonin transporter (SERT) modulation .
- N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione (ED50 = 33.64 mg/kg) suggests that 2-methoxyphenyl-piperazine substituents contribute to activity but may reduce potency compared to 3-chlorophenyl analogs.
Receptor Binding and Selectivity
- Compounds with indole-substituted pyrrolidine-2,5-diones (e.g., 4f–4i in ) target 5-HT1A receptors, whereas the target compound’s lack of indole groups may shift its selectivity toward other CNS targets, such as σ receptors or voltage-gated ion channels.
Physicochemical Properties
- Solubility : The 2-methoxyphenyl group may improve aqueous solubility compared to fully halogenated analogs (e.g., 1-(5-chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione ).
Q & A
Q. Basic Research Focus
- In Vitro Binding Assays : Screen for affinity against serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., -ketanserin for 5-HT₂A) .
- Enzyme Inhibition Studies : Evaluate activity against monoamine oxidases (MAO-A/B) via fluorometric assays with kynuramine as a substrate .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ > 100 µM suggests selectivity) .
How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Q. Advanced Research Focus
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) using a Plackett-Burman design .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships; optimize for yield (%) and HPLC purity (>98%) .
- Validation : Confirm predicted optima with triplicate runs; statistical significance assessed via ANOVA (p < 0.05) .
Case Study : A 3-factor CCD reduced reaction time by 40% while maintaining 95% yield in analogous pyrrolidine syntheses .
What computational strategies elucidate reaction mechanisms or structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for key steps (e.g., cyclization barriers) .
- Molecular Docking : AutoDock Vina or Schrödinger Maestro predicts binding modes to receptors (e.g., 5-HT₁A), guided by pharmacophore features of the methoxyphenyl group .
- QSAR Modeling : Partial Least Squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with bioactivity data .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .
- Structural Reanalysis : Verify compound integrity post-assay via LC-MS; impurities >2% may skew results .
What strategies mitigate challenges in purifying this compound?
Q. Advanced Research Focus
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) via polymorph prediction tools (Mercury CSD) to isolate stable crystal forms .
- Impurity Tracking : LC-HRMS identifies byproducts (e.g., dechlorinated analogs) for targeted removal .
How can researchers validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via UV-HPLC .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting points and polymorph transitions .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) to assess photodegradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
